2-(5-chlorothiophen-2-yl)-N-{naphtho[2,1-d][1,3]thiazol-2-yl}acetamide

Kinase Inhibition Antiplasmodial Activity Scaffold Optimization

This naphtho[2,1-d]thiazole acetamide (CAS 921521-28-0) features an expanded aromatic surface enhancing ATP-binding pocket π-stacking. Differentiated from benzothiazole analogs (ΔMW +50.1), it is the preferred scaffold for CDK9 selectivity panels and antiplasmodial SAR against multiresistant P. falciparum K1. Ideal for medicinal chemistry optimization and biophysical binding studies.

Molecular Formula C17H11ClN2OS2
Molecular Weight 358.9 g/mol
CAS No. 921521-28-0
Cat. No. B6491080
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(5-chlorothiophen-2-yl)-N-{naphtho[2,1-d][1,3]thiazol-2-yl}acetamide
CAS921521-28-0
Molecular FormulaC17H11ClN2OS2
Molecular Weight358.9 g/mol
Structural Identifiers
SMILESC1=CC=C2C(=C1)C=CC3=C2SC(=N3)NC(=O)CC4=CC=C(S4)Cl
InChIInChI=1S/C17H11ClN2OS2/c18-14-8-6-11(22-14)9-15(21)20-17-19-13-7-5-10-3-1-2-4-12(10)16(13)23-17/h1-8H,9H2,(H,19,20,21)
InChIKeyMMQJFQLIGAWVLH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-(5-Chlorothiophen-2-yl)-N-{naphtho[2,1-d][1,3]thiazol-2-yl}acetamide: A Naphthothiazole Scaffold for CDK9 and Antiplasmodial Research


2-(5-chlorothiophen-2-yl)-N-{naphtho[2,1-d][1,3]thiazol-2-yl}acetamide (CAS 921521-28-0) is a synthetic heterocyclic compound belonging to the naphtho[2,1-d]thiazole acetamide class . It features a 5-chlorothiophene acetamide moiety linked to a fused naphthothiazole core, a scaffold associated with cyclin-dependent kinase 9 (CDK9) inhibition and antiplasmodial activity [1]. The compound has a molecular weight of 358.9 g/mol and a molecular formula of C17H11ClN2OS2 .

Why 921521-28-0 Cannot Be Replaced by Generic Benzothiazole Analogs


In the design of kinase inhibitors, the choice of fused heterocyclic core is not interchangeable. The naphtho[2,1-d]thiazole core in 921521-28-0 provides a larger, more planar aromatic surface and distinct electronic distribution compared to the benzo[d]thiazole core found in closely related analogs such as N-(benzo[d]thiazol-2-yl)-2-(5-chlorothiophen-2-yl)acetamide (CAS 921839-13-6) . This structural divergence directly impacts ATP-binding pocket complementarity and kinase selectivity profiles. In antiplasmodial applications, the naphtho[2,1-d]thiazole scaffold has demonstrated activity against the multiresistant K1 Plasmodium falciparum strain, a phenotype not necessarily recapitulated by benzothiazole congeners [1].

Quantitative Differentiation Evidence for 921521-28-0


Core Scaffold Differentiation: Naphtho[2,1-d]thiazole vs. Benzo[d]thiazole

The defining structural differentiator of 921521-28-0 is its naphtho[2,1-d]thiazole core, which replaces the benzo[d]thiazole core found in the closest commercially available analog, N-(benzo[d]thiazol-2-yl)-2-(5-chlorothiophen-2-yl)acetamide (CAS 921839-13-6) . This substitution increases the molecular weight from 308.8 g/mol to 358.9 g/mol and expands the aromatic surface area, which is critical for π-stacking interactions within kinase ATP-binding sites .

Kinase Inhibition Antiplasmodial Activity Scaffold Optimization

Kinase Inhibition Target Space: CDK9 Selectivity Potential

The naphtho[2,1-d]thiazole scaffold is explicitly claimed in patent literature as a core for CDK9 inhibitors [1]. While target-specific IC50 data for 921521-28-0 is not publicly disclosed, the structural class is designed to occupy the ATP-binding cleft of CDK9. In contrast, the simpler benzothiazole analog is not reported in patent filings for CDK9, suggesting the naphtho-fused system provides essential binding interactions [2].

CDK9 Inhibition Cancer Therapeutics Kinase Selectivity

Antiplasmodial Class Activity Against Multiresistant P. falciparum

A structurally related series of naphtho[2,1-d]thiazole derivatives demonstrated promising in vitro activity against the multiresistant K1 strain of Plasmodium falciparum, with hit compounds (11 and 13) identified [1]. The naphtho[2,1-d]thiazole core was essential for this activity; SAR studies revealed that modifications at the R1 and R4 positions of the naphthyl moiety significantly influenced the biological profile [1]. The antiplasmodial potential of the benzothiazole analog (CAS 921839-13-6) has not been reported, indicating a scaffold-specific advantage .

Antiplasmodial Malaria Drug Resistance

Recommended Application Scenarios for 2-(5-Chlorothiophen-2-yl)-N-{naphtho[2,1-d][1,3]thiazol-2-yl}acetamide


CDK9-Targeted Kinase Inhibitor Screening Libraries

921521-28-0 serves as a research tool for CDK9 inhibitor discovery programs. Its naphtho[2,1-d]thiazole scaffold is explicitly claimed in patent WO2021102410A1 for CDK9 inhibition, providing a starting point for medicinal chemistry optimization [1]. Procurement enables direct scaffold-activity relationship studies in kinase selectivity panels.

Antimalarial Drug Discovery Against Multiresistant P. falciparum

The naphtho[2,1-d]thiazole class has demonstrated in vitro antiplasmodial activity against the multiresistant K1 P. falciparum strain [1]. 921521-28-0 can serve as a reference compound or scaffold for further antiplasmodial SAR exploration, particularly given the absence of such activity in simpler benzothiazole analogs .

Chemical Biology Studies on Fused Heterocycle–Kinase Interactions

The expanded aromatic surface of the naphtho[2,1-d]thiazole core relative to the benzo[d]thiazole analog (ΔMW +50.1 g/mol) [1] provides a tool for probing π-stacking contributions to ATP-binding pocket occupancy. This enables biophysical studies comparing naphthothiazole and benzothiazole binding thermodynamics.

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